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molecular formula C7H5IN2 B1303834 6-Iodoimidazo[1,2-a]pyridine CAS No. 426825-75-4

6-Iodoimidazo[1,2-a]pyridine

Cat. No. B1303834
M. Wt: 244.03 g/mol
InChI Key: ZYXOOFUOEJPQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405299B2

Procedure details

Reflux a solution of 2-amino-5-iodo-pyridine (Tetrahedron 2002, 58, 2885-2890; 1.5 g, 6.82 mmol) and 50% aqueous chloroacetaldehyde (1.56 mL, 12.3 mmol) in acetonitrile (150 mL) for 14 h. Cool, concentrate, and dissolve the residue in 1:1 saturated aqueous sodium bicarbonate/dichloromethane. Extract the aqueous layer with dichloromethane, combine the organic layers, and concentrate. Flash chromatography using appropriate ethyl acetate/methanol mixtures gives 1.1 g (66%) of the subtitled compound as a light green solid. TOF MS ES+ exact mass calculated for C7H51N2 (p+1): m/z=244.9576; Found: 244.9564. 1H NMR (400 MHz, DMSO-d6) δ 8.9 (s, 1H), 7.86 (s, 1H), 7.52 (s, 1H), 7.40 (d, J=9 Hz, 1H), 7.36 (d, J=9.2, H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][N:3]=1.Cl[CH2:10][CH:11]=O>C(#N)C>[I:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:10]=[CH:11][N:1]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=NC=C(C=C1)I
Name
Quantity
1.56 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in 1:1 saturated aqueous sodium bicarbonate/dichloromethane
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC=2N(C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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